

Spectroscopic Profile of Benzyl 2-Chloroethyl Ether: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Benzyl 2-chloroethyl ether**

Cat. No.: **B033054**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for **Benzyl 2-chloroethyl ether** ($C_9H_{11}ClO$), a key intermediate in various chemical syntheses. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering a comprehensive resource for compound identification and characterization.

Spectroscopic Data Summary

The empirical formula of **Benzyl 2-chloroethyl ether** is $C_9H_{11}ClO$, with a molecular weight of 170.64 g/mol .^[1] The spectroscopic data presented below has been compiled from various spectral databases and is consistent with the compound's structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen (1H NMR) and carbon (^{13}C NMR) atoms.

1H NMR (Proton NMR) Data

The 1H NMR spectrum of **Benzyl 2-chloroethyl ether** exhibits distinct signals corresponding to the aromatic protons of the benzyl group and the aliphatic protons of the chloroethyl ether moiety.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
|---------------------------------|--------------|-------------|---|
| ~7.35 | Multiplet | 5H | C ₆ H ₅ - |
| ~4.58 | Singlet | 2H | -O-CH ₂ -Ph |
| ~3.75 | Triplet | 2H | -O-CH ₂ -CH ₂ -Cl |
| ~3.65 | Triplet | 2H | -CH ₂ -CH ₂ -Cl |

¹³C NMR (Carbon-13 NMR) Data

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.

| Chemical Shift (δ) ppm | Assignment |
|---------------------------------|---|
| ~137.8 | Quaternary aromatic C (C-1) |
| ~128.4 | Aromatic CH (C-3, C-5) |
| ~127.7 | Aromatic CH (C-4) |
| ~127.6 | Aromatic CH (C-2, C-6) |
| ~72.9 | -O-CH ₂ -Ph |
| ~71.2 | -O-CH ₂ -CH ₂ -Cl |
| ~42.8 | -CH ₂ -Cl |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of **Benzyl 2-chloroethyl ether** shows characteristic absorption bands for the ether linkage, the alkyl halide, and the aromatic ring.

| Wavenumber (cm ⁻¹) | Intensity | Assignment |
|--------------------------------|---------------|--|
| 3080-3030 | Medium | Aromatic C-H stretch |
| 2950-2850 | Medium | Aliphatic C-H stretch |
| 1495, 1450 | Medium | Aromatic C=C stretch |
| 1100 | Strong | C-O-C (ether) stretch |
| 740, 695 | Strong | C-H out-of-plane bend (monosubstituted benzene) |
| 650-750 | Medium-Strong | C-Cl stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. The mass spectrum of **Benzyl 2-chloroethyl ether** shows a molecular ion peak and several characteristic fragment ions.

| m/z | Relative Intensity | Assignment |
|---------|--------------------|--|
| 170/172 | Low | [M] ⁺ / [M+2] ⁺ (Molecular ion with chlorine isotopes) |
| 91 | High | [C ₇ H ₇] ⁺ (Tropylium ion, base peak) |
| 92 | Medium | [C ₇ H ₈] ⁺ |
| 65 | Medium | [C ₅ H ₅] ⁺ |
| 63/65 | Medium | [CH ₂ CH ₂ Cl] ⁺ |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Specific instrument parameters may vary.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: A solution of **Benzyl 2-chloroethyl ether** (typically 5-25 mg) is prepared in a deuterated solvent (e.g., CDCl_3) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard (0 ppm).
- Data Acquisition: The NMR spectra are acquired on a spectrometer operating at a specific frequency for ^1H (e.g., 300 or 500 MHz) and ^{13}C (e.g., 75 or 125 MHz). For ^1H NMR, standard acquisition parameters are used. For ^{13}C NMR, proton-decoupled spectra are typically obtained to simplify the spectrum to single lines for each carbon environment.
- Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed to produce the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced to the internal standard (TMS). The chemical shifts (δ) are reported in parts per million (ppm), and the integration of the signals in the ^1H NMR spectrum is determined.

Infrared (IR) Spectroscopy

- Sample Preparation: For a liquid sample like **Benzyl 2-chloroethyl ether**, the spectrum is typically recorded using a neat sample (a thin film of the liquid between two salt plates, e.g., NaCl or KBr) or using an Attenuated Total Reflectance (ATR) accessory.
- Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum of the empty sample holder (or clean ATR crystal) is first recorded. The sample is then placed in the beam path, and the sample spectrum is acquired. The instrument measures the interference pattern of the infrared light, which is then Fourier transformed to produce the IR spectrum (transmittance or absorbance vs. wavenumber).
- Data Processing: The final spectrum is typically presented as percent transmittance versus wavenumber (cm^{-1}). The characteristic absorption bands are identified and assigned to the corresponding functional groups.

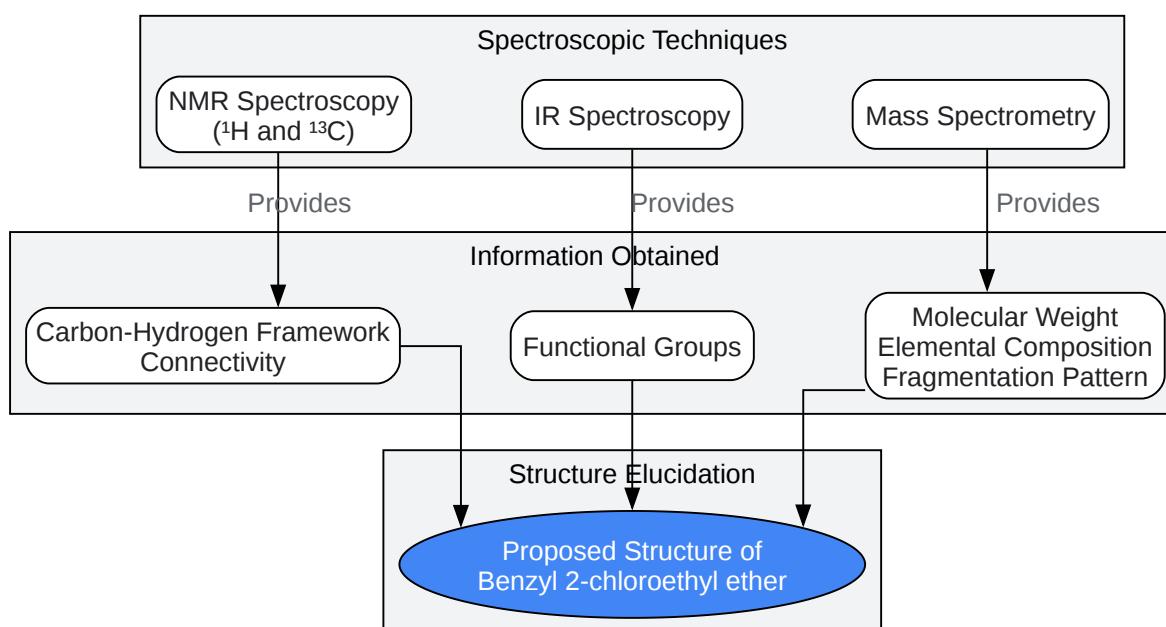
Mass Spectrometry (MS)

- Sample Introduction: The sample is introduced into the mass spectrometer, often via a Gas Chromatography (GC) system for separation and purification before analysis (GC-MS).

- Ionization: In the ion source, the sample molecules are ionized, typically using Electron Ionization (EI). This involves bombarding the molecules with a high-energy electron beam, which ejects an electron from the molecule to form a molecular ion (M^+) and also causes fragmentation.
- Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
- Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z . The molecular ion peak is identified, and the fragmentation pattern is analyzed to provide structural information.

Visualizations

The following diagram illustrates the logical workflow for the spectroscopic analysis of an organic compound like **Benzyl 2-chloroethyl ether**.



[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Benzyl 2-Chloroethyl Ether | CymitQuimica [cymitquimica.com]
- To cite this document: BenchChem. [Spectroscopic Profile of Benzyl 2-Chloroethyl Ether: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b033054#benzyl-2-chloroethyl-ether-spectroscopic-data-nmr-ir-ms>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com